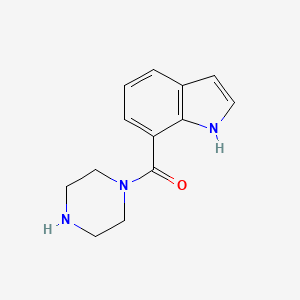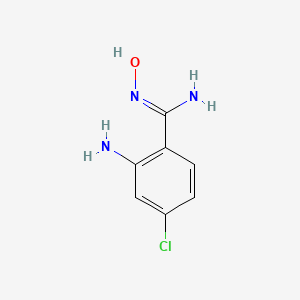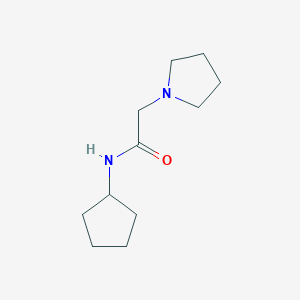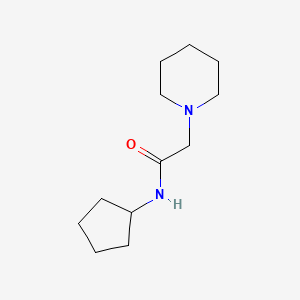
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the indole family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been proposed that the anti-tumor activity of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide can modulate various biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide in lab experiments is its ability to modulate multiple biochemical and physiological processes. This makes it a valuable tool for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. Therefore, proper safety measures must be taken when handling and using this compound.
Direcciones Futuras
There are several future directions for research on 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, studies are needed to determine the optimal dosage and administration of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide in order to minimize toxicity and maximize therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide can be achieved by reacting 2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-6-9-4-2-3-5-10(9)13(8)7-11(12)14/h2-5,8H,6-7H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPVQIFIGFHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)


![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)





![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)